molecular formula C10H13NOS B13600691 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]-

1-Propanone, 2-amino-1-[4-(methylthio)phenyl]-

Katalognummer: B13600691
Molekulargewicht: 195.28 g/mol
InChI-Schlüssel: ALJPNMZAEMRZMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- is an organic compound with a molecular formula of C10H13NOS It is characterized by the presence of an amino group, a propanone backbone, and a methylthio-substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- can be synthesized through several methods. One common approach involves the reaction of 4-(methylthio)benzaldehyde with nitroethane to form the corresponding nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- may involve optimized reaction conditions, including controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-
  • 2-Methyl-4-(methylthio)-2-morpholinopropiophenone

Comparison: 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methylthio group also contributes to its unique properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H13NOS

Molekulargewicht

195.28 g/mol

IUPAC-Name

2-amino-1-(4-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H13NOS/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,11H2,1-2H3

InChI-Schlüssel

ALJPNMZAEMRZMJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC=C(C=C1)SC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.